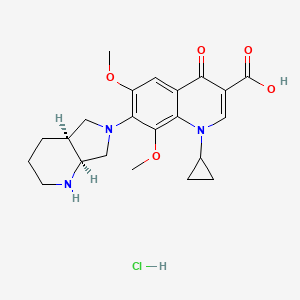

6,8-Dimethoxy Moxifloxacin Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₂H₂₇N₃O₅·xHCl |

|---|---|

Molecular Weight |

413.47 |

Synonyms |

1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin Imp. B (EP/BP) as HCl Salt; |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 6,8 Dimethoxy Moxifloxacin Hydrochloride

Strategies for the Quinolone Core Synthesis in Dimethoxy Derivatives

The quinolone ring system is the fundamental structure of this class of compounds. Several classical methods have been developed for its synthesis, with the Gould-Jacobs reaction and the Conrad-Limpach synthesis being particularly noteworthy. mdpi.comnih.govnih.gov

The Gould-Jacobs reaction is a widely used thermal cyclization method for constructing the quinolin-4-one backbone. mdpi.comwikipedia.org It typically begins with the condensation of an aniline (B41778) derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This initial reaction forms an anilidomethylenemalonic ester. wikipedia.org Subsequent heating promotes a 6-electron cyclization, leading to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can then be hydrolyzed and decarboxylated to yield the desired quinolin-4-one. mdpi.comwikipedia.org A key consideration in the Gould-Jacobs reaction is its regioselectivity, which is influenced by both steric and electronic factors of the starting aniline. mdpi.com The high temperatures required for cyclization, often exceeding 250°C, can sometimes lead to side reactions and product decomposition. mdpi.com Microwave-assisted heating has been explored to improve yields and shorten reaction times. ablelab.eu

The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines. This method involves the reaction of an aniline with a β-ketoester. synarchive.comquimicaorganica.orgwikipedia.org The reaction conditions, particularly temperature, play a crucial role in determining the final product. Under kinetic control (moderate temperatures), the reaction favors the formation of 4-quinolones. quimicaorganica.orgwikipedia.orgscribd.com Conversely, higher temperatures can lead to the formation of 2-hydroxyquinolines, a variation known as the Knorr quinoline (B57606) synthesis. wikipedia.org The Conrad-Limpach reaction proceeds through a Schiff base intermediate which then undergoes thermal cyclization. wikipedia.orgscribd.com The choice of high-boiling point solvents is common to facilitate the high-energy cyclization step. nih.gov

| Reaction Name | Key Reactants | Key Intermediate | Product |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Schiff base (Alkyl β-arylaminocrotonate) | 4-Hydroxyquinoline |

| Knorr Quinoline Synthesis | Aniline, β-ketoester (at high temp.) | β-ketoanilide | 2-Hydroxyquinoline |

Introduction of Methoxy (B1213986) Substituents at the 6- and 8-Positions within the Fluoroquinolone Scaffold

The presence of methoxy groups at the C6 and C8 positions of the fluoroquinolone scaffold is a key structural feature of this moxifloxacin (B1663623) derivative. The C8-methoxy group, in particular, is known to influence the compound's properties. nih.govucl.ac.beresearchgate.net The introduction of these substituents is typically achieved through nucleophilic aromatic substitution reactions on a suitably activated quinolone precursor.

The synthesis often starts with a poly-fluorinated aromatic ring, which allows for the sequential and regioselective displacement of fluorine atoms by methoxy groups. For instance, a precursor like 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester can serve as a starting point. pharmaffiliates.com The fluorine atoms on the quinolone ring are activated towards nucleophilic attack. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the methoxide (B1231860) source (e.g., sodium methoxide), it is possible to selectively replace the fluorine atoms at the C6 and C8 positions with methoxy groups. This step is crucial for building the specific substitution pattern of the target molecule. The synthesis of N-substituted-4-quinolone derivatives can also be achieved through the cleavage of aromatic C-O bonds followed by condensation and intramolecular aromatic nucleophilic substitution. rsc.org

Chiral Synthesis and Stereochemical Control of the Diazabicyclononyl Ring System

The diazabicyclononyl ring system, specifically (S,S)-2,8-diazabicyclo[4.3.0]nonane, is a critical chiral component of moxifloxacin and its derivatives. guidechem.comevitachem.com The precise stereochemistry of this side chain is essential for the compound's biological activity. Therefore, its synthesis requires strict stereochemical control.

Several strategies have been developed for the enantioselective synthesis of this chiral diamine. These include:

Chiral Resolution: This classic method involves the separation of a racemic mixture of the diazabicyclononane using a chiral resolving agent, such as an optically active organic acid. evitachem.comfigshare.com

Chemo-enzymatic Routes: This approach utilizes enzymes for stereoselective transformations. For example, immobilized Candida antarctica lipase (B570770) B can be used for the kinetic resolution of a precursor like cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. evitachem.comresearchgate.netnbinno.com This method is valued for its high enantioselectivity. nbinno.com

Asymmetric Synthesis: This strategy involves building the chiral centers from achiral starting materials using chiral catalysts or auxiliaries. evitachem.com For instance, (R)-2-amino-2-phenylethanol has been used as a chiral induction reagent in a multi-step synthesis. researchgate.net

The synthesis often involves multiple steps, including cyclization and deprotection, with purification at each stage to ensure high optical purity. figshare.comresearchgate.net

Condensation Reactions in the Formation of 6,8-Dimethoxy Moxifloxacin Base

The formation of the final 6,8-dimethoxy moxifloxacin base involves a crucial condensation reaction. This step unites the synthesized quinolone core with the chiral diazabicyclononyl side chain. The reaction is a nucleophilic aromatic substitution, where the secondary amine of the (S,S)-2,8-diazabicyclo[4.3.0]nonane attacks the C7 position of the fluoroquinolone core, displacing the fluorine atom. google.comresearchgate.net

This condensation is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base to facilitate the reaction. researchgate.net The reaction temperature is carefully controlled to ensure efficient coupling and minimize side reactions. In some synthetic routes, a borate (B1201080) complex of the quinolone carboxylic acid is used as an intermediate to facilitate the condensation. googleapis.comgoogleapis.com

Hydrochloride Salt Formation and Crystallization Research for Dimethoxy Derivatives

Once the 6,8-dimethoxy moxifloxacin base is synthesized, it is converted to its hydrochloride salt to improve its stability and solubility. veeprho.com This is achieved by treating the base with hydrochloric acid in a suitable solvent system, such as methanol (B129727) or a mixture of methanol and water. google.comjustia.com

The crystallization process is a critical step that can influence the final product's physical properties. Research into the crystallization of moxifloxacin hydrochloride has revealed the existence of different polymorphic forms, including anhydrous and hydrated forms. google.comwipo.intresearchgate.netgoogle.com These polymorphs can exhibit different X-ray powder diffraction (XRPD) patterns and thermal properties, as determined by techniques like Differential Scanning Calorimetry (DSC). google.comgoogle.comgoogle.com The specific crystalline form obtained can depend on the crystallization conditions, such as the solvent system and temperature. justia.comresearchgate.net

| Polymorph | Key Characterization Peaks (2θ in XRPD) | DSC Endotherm Peak |

| Form α1 | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 ± 0.2° | ~250 °C |

| Form α2 | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 ± 0.2° | ~253 °C |

| Polymorph IV (Monohydrate) | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 ± 0.2° | Not specified |

Isolation and Purification Methodologies for 6,8-Dimethoxy Moxifloxacin Hydrochloride in Research Settings

The isolation and purification of this compound are essential to ensure the final product's purity and quality. In research settings, various chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of fluoroquinolone derivatives. nih.gov Reversed-phase HPLC, using columns such as C18, is commonly used to separate the target compound from impurities. researchgate.netacs.org The choice of mobile phase, often a mixture of an aqueous buffer (like phosphoric acid) and an organic solvent (like acetonitrile or methanol), is optimized to achieve the best separation. researchgate.netacs.org For chiral separations, specialized chiral chromatography techniques may be necessary. nih.gov

Solid-phase extraction (SPE) can also be utilized as a sample cleanup and enrichment step prior to chromatographic analysis or for initial purification. acs.orgnih.gov

Elucidation of Synthetic Byproducts and Related Impurities during this compound Synthesis

During the synthesis of this compound, various byproducts and impurities can be formed. veeprho.com The identification and control of these impurities are crucial for the safety and efficacy of the final product.

Potential impurities can arise from several sources, including:

Incomplete reactions: Unreacted starting materials or intermediates can remain in the final product.

Side reactions: The reactive nature of the intermediates can lead to the formation of undesired side products. A potential isomer can be formed during the condensation step. google.com

Degradation products: The final compound may degrade under certain conditions, leading to the formation of impurities.

Mechanistic Investigations of 6,8 Dimethoxy Moxifloxacin Hydrochloride As a Topoisomerase Inhibitor

In Vitro Studies on Bacterial DNA Gyrase (Topoisomerase II) Inhibition by 6,8-Dimethoxy Moxifloxacin (B1663623) Hydrochloride

Fluoroquinolones exert their antibacterial effects by inhibiting the activity of type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. DNA gyrase, essential for introducing negative supercoils into bacterial DNA, is a primary target of these drugs, particularly in Gram-negative bacteria. The inhibitory action of fluoroquinolones, including moxifloxacin, involves binding to the enzyme-DNA complex, which ultimately stalls DNA replication and repair, leading to cell death. nih.govnih.gov

While specific in vitro inhibitory concentration (IC50) data for 6,8-Dimethoxy Moxifloxacin Hydrochloride against purified DNA gyrase is not extensively detailed in publicly available literature, the mechanism can be inferred from its parent compound, moxifloxacin. The C-8 methoxy (B1213986) group in moxifloxacin is known to contribute to its potent activity against DNA gyrase. nih.gov It is hypothesized that the addition of a methoxy group at the C-6 position in this compound could further modulate its interaction with the enzyme, potentially enhancing its inhibitory capacity.

In Vitro Studies on Bacterial Topoisomerase IV Inhibition by this compound

Topoisomerase IV is the other critical type II topoisomerase in bacteria targeted by fluoroquinolones, playing a crucial role in the decatenation of daughter chromosomes following replication. In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of fluoroquinolones. nih.gov Moxifloxacin has demonstrated a balanced activity against both DNA gyrase and topoisomerase IV. nih.gov

Similar to the case with DNA gyrase, specific IC50 values for this compound against topoisomerase IV are not readily found in peer-reviewed studies. However, the structural modifications, particularly the dimethoxy substitutions at the C-6 and C-8 positions, are expected to influence the binding affinity of the compound to the topoisomerase IV-DNA complex. The nature of these substitutions can affect the drug's ability to form a stable ternary complex, which is a key determinant of its inhibitory power.

Examination of DNA Cleavage Complex Stabilization by this compound in Bacterial Systems

The bactericidal action of fluoroquinolones stems from their ability to stabilize the "cleavage complex," a transient intermediate in the topoisomerase reaction where the enzyme has introduced a double-strand break in the DNA. By binding to this complex, the drug prevents the re-ligation of the broken DNA strands. nih.gov This leads to an accumulation of double-strand breaks, which, if not repaired, triggers a lethal cascade of cellular events.

For moxifloxacin, its ability to stabilize this cleavage complex with both DNA gyrase and topoisomerase IV is well-documented. nih.gov It is anticipated that this compound also functions through this mechanism. The dimethoxy substitutions would likely influence the stability of the drug-enzyme-DNA ternary complex. The precise impact of the 6,8-dimethoxy configuration on the kinetics and stability of this complex would require dedicated experimental analysis.

Comparative Mechanistic Analysis with Parent Moxifloxacin and Other Fluoroquinolones

Moxifloxacin is distinguished from older fluoroquinolones by its C-8 methoxy group, which contributes to its enhanced activity against Gram-positive bacteria and a lower propensity for the development of resistance. nih.gov A comparative study between moxifloxacin and its C-8 chlorine analogue, BAY y 3118, revealed that the 8-methoxy group significantly lowered the development of resistance in Staphylococcus aureus. nih.gov

| Feature | Ciprofloxacin (B1669076) (Representative Fluoroquinolone) | Moxifloxacin (Parent Compound) | This compound (Hypothesized) |

| Primary Target | Primarily DNA gyrase in Gram-negatives | Balanced activity against DNA gyrase and Topoisomerase IV | Potentially enhanced dual-targeting activity |

| Key Structural Feature | C-8-H | C-8-OCH3 | C-6-OCH3 and C-8-OCH3 |

| Resistance Profile | Resistance can develop through single-step mutations | Lower propensity for resistance development nih.gov | Potentially lower resistance development due to enhanced target binding |

Molecular Docking and Computational Simulations of Target Interactions for Dimethoxy Fluoroquinolones

Molecular docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.netresearchgate.netnih.gov Such studies on fluoroquinolones, including moxifloxacin, have provided valuable insights into their binding mode within the DNA-topoisomerase cleavage complex. nih.govnih.gov These simulations show that fluoroquinolones intercalate into the DNA at the site of cleavage and interact with key amino acid residues in both the GyrA/ParC and GyrB/ParE subunits of the enzymes. nih.gov

For this compound, molecular docking simulations would be instrumental in elucidating how the two methoxy groups influence its interaction with the target enzymes. It is plausible that the additional methoxy group at the C-6 position could form new hydrogen bonds or hydrophobic interactions with the amino acid residues in the binding pocket, thereby increasing the binding affinity and stability of the ternary complex. This, in turn, could translate to enhanced inhibitory activity. The binding energy of moxifloxacin with human topoisomerase II has been calculated in some studies, providing a benchmark for future computational analyses of its derivatives. nih.gov

Structure Activity Relationship Sar Studies of 6,8 Dimethoxy Fluoroquinolone Analogs

Impact of the 6-Methoxy Group on Fluoroquinolone Biological Activity and Pharmacophore Development

While extensive research has been dedicated to C-6 fluoro, amino, and hydrogen-substituted quinolones, specific studies detailing the isolated impact of a C-6 methoxy (B1213986) group are less common in publicly available literature. However, based on established SAR principles, this substitution would be expected to:

Alter Target Affinity: The change in electronics and bulk at C-6 could modify the binding interactions within the quinolone-binding pocket of DNA gyrase and topoisomerase IV.

The development of a pharmacophore model for a 6-methoxy fluoroquinolone would require re-evaluating the established model for traditional fluoroquinolones, where the C-6 fluorine plays a pivotal role. This modification represents a departure from the standard design, necessitating dedicated studies to characterize its specific contributions to the molecule's biological profile.

Role of the 8-Methoxy Group in DNA Gyrase and Topoisomerase IV Binding Affinity and Resistance Suppression

The introduction of a methoxy group at the C-8 position is a well-established strategy for improving the efficacy of fluoroquinolones, particularly against Gram-positive bacteria and resistant strains. nih.govnih.govacs.org Research demonstrates that the C-8 methoxy moiety enhances activity by several mechanisms:

Enhanced Activity Against Resistant Mutants: C-8 methoxy-substituted fluoroquinolones have shown superior bacteriostatic and bactericidal activity against mutants of Mycobacterium smegmatis (gyrase mutant) and Staphylococcus aureus (gyrase-topoisomerase IV double mutant) when compared to their C-8 hydrogen counterparts. nih.gov This suggests the C-8 methoxy group helps the molecule overcome common resistance mutations.

Improved Target Inhibition: The presence of the C-8 methoxy group is associated with increased inhibitory activity against DNA gyrase. nih.gov This enhancement helps to balance the inhibition of both DNA gyrase and topoisomerase IV, a trait associated with reduced selection of resistant mutants. nih.gov

Slowing Resistance Development: Quinolones featuring an 8-methoxy group, such as moxifloxacin (B1663623), generally select for resistant mutants of S. pneumoniae and S. aureus at a lower frequency than older fluoroquinolones that lack this feature. nih.gov

The following table, derived from a study on M. smegmatis, illustrates the enhanced activity provided by a C-8 methoxy substituent compared to a C-8 hydrogen analog.

Table 1: Effect of C-8 Methoxy Group on Fluoroquinolone Bacteriostatic Activity against M. smegmatis

| Base Fluoroquinolone Structure (C-7 Ring) | C-8 Substituent | Wild-Type MIC₉₉ (μg/ml) | Gyrase Mutant MIC₉₉ (μg/ml) |

|---|---|---|---|

| Ciprofloxacin (B1669076) | H | 0.6 | >120 |

| Ciprofloxacin Analog | OCH₃ | 0.2 | 40 |

| Ofloxacin | H | 0.4 | 60 |

Data adapted from a study by K. Drlica, et al., which highlights that the C-8 methoxy group improves the ability to block the growth of both wild-type and, more significantly, resistant gyrase mutant strains. nih.gov

Influence of Dual Methoxy Substituents on Fluoroquinolone Target Selectivity and Potency

The compound 6,8-Dimethoxy Moxifloxacin Hydrochloride incorporates methoxy groups at both the C-6 and C-8 positions. cymitquimica.com This dual substitution is expected to synergistically influence the compound's physicochemical properties. The presence of two methoxy groups is predicted to increase the molecule's lipophilicity compared to its 6-fluoro-8-methoxy parent (moxifloxacin). cymitquimica.com This enhanced lipophilicity could potentially lead to improved penetration into certain tissues and bacterial cells. cymitquimica.com

Like other fluoroquinolones, the mechanism of action for a 6,8-dimethoxy analog is the inhibition of bacterial DNA gyrase and topoisomerase IV. cymitquimica.com However, without direct comparative studies, the precise impact of the dual methoxy substitution on target selectivity—the relative potency against gyrase versus topoisomerase IV—remains speculative. It is plausible that the combined electronic and steric effects of the two methoxy groups could fine-tune the binding affinity for each target, potentially creating a unique activity profile. The compound is expected to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. cymitquimica.com

Stereochemical Implications of the Diazabicyclononyl Ring on this compound Activity

The C-7 substituent is a primary determinant of a fluoroquinolone's spectrum of activity and potency. Moxifloxacin features a bulky diazabicyclononyl ring at this position, a key structural feature responsible for its enhanced activity against Gram-positive and anaerobic bacteria. The specific stereochemistry of this ring is critical for optimal interaction with the enzyme-DNA complex.

Structure-Based Design Principles for Modulating Fluoroquinolone Potency and Spectrum with Dimethoxy Modifications

The study of compounds like this compound contributes to a broader understanding of fluoroquinolone design. Several key principles for modulating potency and spectrum with dimethoxy modifications can be derived:

Enhancing Gram-Positive and Anti-Resistance Activity: The incorporation of a C-8 methoxy group is a validated strategy for increasing potency against Gram-positive pathogens and suppressing the emergence of resistant mutants. nih.govnih.gov This modification should be considered a foundational element for designing next-generation agents targeting these bacteria.

Modulating Pharmacokinetics via Lipophilicity: The addition of methoxy groups, as seen in the 6,8-dimethoxy analog, increases lipophilicity, which can be used as a tool to improve tissue and cell penetration. cymitquimica.comnih.gov This must be carefully balanced, as excessive lipophilicity can sometimes negatively impact other pharmacokinetic properties.

Exploring Non-Classical C-6 Substitutions: Moving away from the traditional C-6 fluorine to a C-6 methoxy group represents a significant structural diversification. While potentially sacrificing some of the raw potency associated with the C-6 fluorine, this approach could yield compounds with novel target selectivity or improved properties against specific pathogens.

Preclinical Pharmacological and Biological Evaluation of 6,8 Dimethoxy Moxifloxacin Hydrochloride

In Vitro Antimicrobial Efficacy Against Bacterial Pathogens

The in vitro efficacy of moxifloxacin (B1663623) has been extensively documented, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic and atypical pathogens.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. lgcstandards.com Moxifloxacin has demonstrated potent activity, characterized by low MIC values against a wide array of bacterial isolates.

Studies have shown that moxifloxacin is highly active against key respiratory pathogens like Streptococcus pneumoniae, with all strains in one study being inhibited by ≤0.12 mg/L. mdpi.com Its activity extends to Streptococcus pyogenes and Streptococcus agalactiae, with MICs ranging from 0.03 to 0.5 mg/L. mdpi.com Against nalidixic acid-susceptible Enterobacteriaceae, the MIC90 (the concentration required to inhibit 90% of isolates) is reported to be 0.5 mg/L. researchgate.net For certain resistant strains, such as ciprofloxacin-resistant Staphylococcus aureus and E. coli, the MICs are higher, recorded at 0.125 µg/mL and 8 µg/mL, respectively, in one analysis. nih.gov

Interactive Table: MIC of Moxifloxacin Against Various Bacterial Strains

| Bacterial Strain | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

|---|---|---|---|---|

| Streptococcus pneumoniae | ≤0.12 | 0.25 | 0.5 | mdpi.comresearchgate.net |

| Streptococcus pyogenes | 0.03 - 0.5 | 0.25 | 0.25 | mdpi.comresearchgate.net |

| Staphylococcus aureus (MSSA) | - | 0.06 | 0.12 | researchgate.net |

| Staphylococcus aureus (MRSA) | 2 - 8 | - | - | researchgate.net |

| Haemophilus influenzae | - | 0.03 | 0.06 | researchgate.net |

| Enterobacteriaceae (NAL-S) | - | 0.12 | 0.5 | researchgate.net |

| Pseudomonas aeruginosa | - | 2 | 4 | researchgate.net |

| Bacteroides spp. | - | - | - | mdpi.com |

| Clostridium spp. | - | - | - | mdpi.com |

Time-Kill Kinetic Studies in Bacterial Cultures

Time-kill kinetic assays reveal the speed and extent of bacterial killing by an antibiotic over time. Studies demonstrate that moxifloxacin exerts a bactericidal effect against all tested strains, including Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, Staphylococcus aureus, and Escherichia coli. frontiersin.org The killing action is most rapid against S. aureus and E. coli and least rapid against S. pyogenes. frontiersin.org

The bactericidal effect is typically concentration-dependent. For instance, against methicillin-resistant S. aureus (MRSA), the early bactericidal effect of moxifloxacin alone was found to be substantially greater than that of vancomycin, clarithromycin, and other agents. nih.gov In studies with Mycobacterium abscessus, the highest rate of killing was observed between 24 and 72 hours of exposure. nih.gov Time-kill assays are crucial for quantifying the pharmacodynamics of an antibacterial agent by measuring the decrease in bacterial count (Colony Forming Units, CFU) as a function of time and drug concentration.

Post-Antibiotic Effect (PAE) Investigations in Preclinical Models

The post-antibiotic effect (PAE) describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. nih.gov This phenomenon is a standard metric for evaluating new antibiotics. nih.gov Moxifloxacin exhibits a PAE that is comparable to other fluoroquinolones, and the duration of this effect increases with higher concentrations of the drug. frontiersin.org

In one in-vitro dynamic model, the PAE of moxifloxacin was induced by exposing strains of S. aureus, S. pneumoniae, E. coli, and K. pneumoniae to the antibiotic for 1.5 hours. nih.gov The mean PAE was found to be 1 hour and 31 minutes. nih.gov However, when the bacteria were subsequently exposed to sub-inhibitory concentrations (sub-MIC) of moxifloxacin, the growth suppression was significantly prolonged, a phenomenon known as the post-antibiotic sub-MIC effect (PASME), which lasted for a mean of over 11 hours. nih.gov This suggests that even low, residual concentrations of the drug can have a profound impact following initial bactericidal exposure.

Activity against Resistant Bacterial Strains (e.g., MRSA) in Vitro

A key feature of moxifloxacin is its enhanced activity against Gram-positive bacteria, including strains resistant to other antibiotics. It has shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Moxifloxacin demonstrates enhanced potency and a higher bactericidal activity against highly resistant S. aureus strains compared to ciprofloxacin (B1669076). nih.gov

In killing kinetic experiments against six MRSA clinical isolates, half of which were also ciprofloxacin-resistant, moxifloxacin alone had a greater early bactericidal effect than several other antibiotics. nih.gov Even against a highly resistant S. aureus mutant (grlA gyrA), moxifloxacin could produce a 3-log decrease in colony counts, whereas ciprofloxacin produced no killing effect. nih.gov This enhanced activity is partly attributed to the 8-methoxy group, which improves efficacy and helps prevent the emergence of mutant strains. nih.gov

Cellular Permeability and Efflux Pump Interaction Studies in Bacterial Cells

The effectiveness of an antibiotic is dependent not only on its intrinsic activity but also on its ability to accumulate within the bacterial cell, a process opposed by the cell's permeability barrier and efflux pumps. Efflux pumps are transmembrane proteins that actively expel toxic substances, including antibiotics, from the cell, and are a major mechanism of multidrug resistance. researchgate.netbohrium.com

Moxifloxacin's chemical structure appears to give it an advantage in overcoming some of these resistance mechanisms. Studies suggest that moxifloxacin is not a good substrate for certain efflux pumps, such as the NorA efflux pump in S. aureus. nih.gov This reduced susceptibility to efflux, compared to older fluoroquinolones like ciprofloxacin, may contribute to its greater potency and lower propensity to select for resistant mutants. nih.gov The interaction between an antibiotic and efflux pumps is critical, as inactivation of these pumps is being explored as a strategy to combat antimicrobial resistance. Furthermore, moxifloxacin has been shown to be a potent inhibitor of certain mammalian transporter proteins (OCT and MATE), which are involved in the transport of other drugs, highlighting the compound's complex interactions with cellular transport systems.

In Vitro Cytotoxicity and Selectivity Studies in Mammalian Cell Lines (Excluding Human Clinical Context)

Preclinical safety evaluations are critical to assess the potential toxicity of a new compound on host cells. In vitro cytotoxicity studies on mammalian cell lines help determine the selectivity of an antibiotic for bacterial targets over eukaryotic cells.

Studies on the parent compound, moxifloxacin, have shown dose- and time-dependent cytotoxic effects on various mammalian cell lines. In one study using human corneal endothelial cells (HCECs), moxifloxacin induced dose-dependent cytotoxicity, with concentrations as low as 0.05 mg/ml causing significant effects after 72 hours of exposure. nih.gov The mechanism of cell damage involved increased reactive oxygen species (ROS) generation and activation of apoptosis pathways. nih.gov

Another study on human bladder cancer cell lines (T24) and normal human urothelium cells (SV-HUC-1) found that moxifloxacin decreased the viability of both cell lines. At a concentration of 20 µg/mL, moxifloxacin caused a 20-24% inhibition of proliferation in human leukemia cell lines after 72 hours. frontiersin.org In a study on human triple-negative breast cancer cells (MDA-MB-231), moxifloxacin at a concentration of 0.05 mM resulted in a statistically significant decrease in cell viability by about 20% within 24 hours. nih.gov These findings indicate that while effective as an antimicrobial, moxifloxacin can impact mammalian cell viability at certain concentrations, a characteristic shared by other fluoroquinolones. researchgate.net

Investigational Studies on Mechanisms of Resistance Development to Dimethoxy Fluoroquinolones

The development of resistance to fluoroquinolones, including moxifloxacin, is a significant clinical concern. Preclinical investigations have identified two primary chromosomal mechanisms through which bacteria can develop resistance: alterations in the target enzymes and reduced intracellular drug accumulation. oup.com

The primary targets for fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. researchgate.net Resistance commonly emerges from spontaneous mutations in the chromosomal genes that code for these enzymes, specifically within a domain known as the quinolone resistance-determining region (QRDR). nih.gov These mutations can reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing its inhibitory effect. researchgate.net

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, DNA gyrase (encoded by gyrA and gyrB genes) is the primary target. A single mutation in gyrA can be sufficient to confer a clinically relevant level of resistance. nih.govelsevier.es Subsequent mutations, often in the parC gene encoding a subunit of topoisomerase IV, can lead to even higher levels of resistance. elsevier.es Conversely, in most Gram-positive bacteria, topoisomerase IV is the primary target, with DNA gyrase being a secondary target. researchgate.net For newer fluoroquinolones like moxifloxacin, which may have a more balanced activity against both enzymes, mutations in both gyrA and parC are often necessary for the development of high-level resistance. nih.gov

Studies on Mycoplasma genitalium have shown a strong correlation between a Ser83→Ile mutation in the parC gene and resistance to moxifloxacin. plos.orgnih.gov The presence of additional mutations in gyrA further increases the likelihood of treatment failure. nih.gov

The second major mechanism of resistance is the decreased accumulation of the drug inside the bacterial cell. This is often achieved through the overexpression of native efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell. nih.govnih.gov Several families of efflux pumps have been identified, and their overexpression means that the antibiotic is removed from the cell before it can reach its target enzymes in sufficient concentration. frontiersin.org For instance, in Staphylococcus aureus, the NorA efflux pump confers resistance to hydrophilic quinolones, while NorB and NorC can extrude both hydrophilic and more hydrophobic quinolones like moxifloxacin. nih.gov

The following table summarizes key findings from investigational studies on fluoroquinolone resistance mechanisms, using moxifloxacin as the representative compound.

| Bacterial Species | Primary Resistance Mechanism | Genes Involved | Observed Effect | Reference(s) |

| Pseudomonas aeruginosa | Target modification | gyrA, parC | A single mutation in gyrA is the primary step, with subsequent parC mutations leading to higher resistance levels. | nih.govelsevier.es |

| Mycoplasma genitalium | Target modification | parC, gyrA | Ser83→Ile mutation in parC is strongly associated with resistance. Dual mutations in parC and gyrA significantly increase resistance. | plos.orgnih.govnih.gov |

| Staphylococcus aureus | Efflux pump overexpression | norB, norC | Overexpression of these pumps leads to the extrusion of moxifloxacin from the cell. | nih.gov |

| General Gram-negative bacteria | Efflux pump overexpression | Various | Increased efflux reduces intracellular drug concentration. | nih.gov |

Biofilm Inhibition Research in Preclinical Models

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a protective barrier, making the embedded bacteria significantly more resistant to antimicrobial agents compared to their free-floating, planktonic counterparts. nih.gov Fluoroquinolones, including moxifloxacin, have been investigated for their ability to both inhibit the formation of new biofilms and disrupt established ones.

Research has shown that moxifloxacin can interfere with biofilm synthesis. In a study involving bacterial pathogens common in chronic bronchitis exacerbations, moxifloxacin at a concentration of 0.5 mg/L inhibited slime synthesis by over 70% in Staphylococcus aureus, Haemophilus influenzae, and Streptococcus pneumoniae. nih.govresearchgate.net This suggests that the compound can prevent the initial stages of biofilm development.

Furthermore, moxifloxacin has demonstrated the ability to disrupt pre-formed biofilms. The same study found that therapeutically achievable concentrations of moxifloxacin (0.5-4 mg/L) caused a significant breakdown of initial (5-hour) biofilms of several respiratory pathogens. nih.govresearchgate.net Mature (48-hour) biofilms were found to be less susceptible to disruption, highlighting the challenge of treating established biofilm-associated infections. nih.govresearchgate.net

The effectiveness of moxifloxacin against biofilms can be influenced by the characteristics of the specific bacterial isolate. A study on clinical isolates of S. aureus found that moxifloxacin was less potent against biofilms formed by resistant isolates, particularly those with a high fraction of persister cells. nih.gov This reduced activity was partly attributed to a lower concentration of moxifloxacin within the biofilm matrix of these isolates. nih.govfrontiersin.org The composition of the biofilm matrix, such as a high polysaccharide content, can limit drug penetration. nih.gov

The table below presents data from preclinical studies on the anti-biofilm activity of moxifloxacin.

| Bacterial Species | Biofilm Stage | Moxifloxacin Concentration | Observed Effect | Reference(s) |

| Staphylococcus aureus | Synthesis | 0.5 mg/L | >70% inhibition of slime synthesis | nih.govresearchgate.net |

| Haemophilus influenzae | Synthesis | 0.5 mg/L | >70% inhibition of slime synthesis | nih.govresearchgate.net |

| Streptococcus pneumoniae | Synthesis | 0.5 mg/L | >70% inhibition of slime synthesis | nih.govresearchgate.net |

| Moraxella catarrhalis | Synthesis | 0.5 mg/L | 35-70% inhibition of slime synthesis | nih.govresearchgate.net |

| Escherichia coli | Synthesis | 0.5 mg/L | 45-70% inhibition of slime synthesis | nih.govresearchgate.net |

| S. aureus | Initial (5h) Disruption | 0.5-4 mg/L | 48-86% breakdown of biofilm | nih.govresearchgate.net |

| H. influenzae | Initial (5h) Disruption | 0.5-4 mg/L | 60-80% breakdown of biofilm | nih.govresearchgate.net |

| S. pneumoniae | Initial (5h) Disruption | 0.5-4 mg/L | 60-80% breakdown of biofilm | nih.govresearchgate.net |

| S. aureus (Resistant isolates) | Pre-formed | 20 mg/L | Reduced activity and lower drug concentration within the biofilm compared to susceptible isolates. | nih.govfrontiersin.org |

Metabolic Profile Elucidation of 6,8 Dimethoxy Moxifloxacin Hydrochloride in Vitro and Preclinical Models

Identification of Phase I Biotransformation Pathways (e.g., O-demethylation, Hydroxylation)

Phase I biotransformation reactions introduce or expose functional groups on a drug molecule, typically making it more polar. For compounds structurally related to 6,8-Dimethoxy Moxifloxacin (B1663623) Hydrochloride, such as moxifloxacin, key Phase I pathways include oxidation, reduction, and hydrolysis. Specifically, studies on moxifloxacin have identified hydroxylation, decarbonylation, and desmethylation as major Phase I metabolic routes. These reactions are often the initial steps that prepare the molecule for subsequent Phase II conjugation.

While direct studies on 6,8-Dimethoxy Moxifloxacin Hydrochloride are limited, the metabolic fate of moxifloxacin provides a strong predictive model. The presence of two methoxy (B1213986) groups at the 6 and 8 positions suggests that O-demethylation would be a highly probable Phase I pathway for this specific compound. Hydroxylation at various positions on the molecule is another anticipated reaction, consistent with the metabolism of other fluoroquinolones.

Table 1: Anticipated Phase I Metabolic Reactions for this compound

| Reaction Type | Description | Potential Metabolite |

| O-demethylation | Removal of a methyl group from a methoxy ether. | Hydroxy-methoxy moxifloxacin derivative |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Hydroxylated 6,8-Dimethoxy Moxifloxacin |

| Desmethylation | Removal of a methyl group. | Desmethyl 6,8-Dimethoxy Moxifloxacin |

| Decarbonylation | Removal of a carbonyl group. | Decarbonylated 6,8-Dimethoxy Moxifloxacin |

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Preclinical Systems

Following Phase I reactions, the modified drug or its metabolites can undergo Phase II conjugation, where an endogenous molecule is added to further increase water solubility and facilitate excretion. For moxifloxacin, the primary Phase II pathways observed in preclinical models are glucuronidation and sulfation. The metabolites from Phase I, such as hydroxylated and desmethylated forms, are prime candidates for these conjugation reactions.

In preclinical studies with rats, N-sulphated and glucuronide metabolites of moxifloxacin were identified in urine and plasma samples. It is therefore expected that this compound and its Phase I metabolites would also be substrates for glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates.

Table 2: Predicted Phase II Conjugation Pathways for this compound Metabolites

| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Expected Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate glucuronic acid (UDPGA) | 6,8-Dimethoxy Moxifloxacin-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | 6,8-Dimethoxy Moxifloxacin-sulfate |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in Phase I drug metabolism. These enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast number of drugs. The CYP1, CYP2, and CYP3 families are responsible for metabolizing approximately 80% of clinically used drugs. Specifically, CYP3A4 is the most abundant and important CYP enzyme in drug metabolism.

For moxifloxacin and its derivatives, it is highly probable that CYP enzymes are the primary catalysts for the observed Phase I reactions like hydroxylation and O-demethylation. For instance, the hydroxylation of a related compound, rotundic acid, is almost exclusively catalyzed by CYP3A4/5. While specific studies on this compound are not detailed in the provided results, it is a standard practice in drug development to identify the specific CYP isozymes responsible for a drug's metabolism through reaction phenotyping studies.

Phase II reactions are catalyzed by other enzyme families. Glucuronidation is mediated by UGTs, and sulfation is carried out by SULTs. The identification of these specific enzymes is crucial for predicting potential drug-drug interactions.

Metabolite Identification and Structural Characterization using Advanced Spectrometric Techniques (e.g., LC/MS/MS, H/D Exchange)

The identification and structural elucidation of drug metabolites heavily rely on advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC/MS/MS) being a cornerstone technology. This method allows for the separation of metabolites from a complex biological matrix and provides information on their molecular weight and structure through fragmentation patterns.

For moxifloxacin, LC/MS/MS combined with online hydrogen/deuterium (H/D) exchange has been successfully used to identify and characterize a total of 19 in vivo metabolites. The H/D exchange technique provides additional structural information by determining the number of exchangeable protons in a molecule, which aids in pinpointing the site of metabolic modification. High-resolution mass spectrometry (HRMS) further enhances the confidence in metabolite identification by providing accurate mass measurements. These sophisticated techniques would be instrumental in characterizing the novel metabolites of this compound.

In Vitro Metabolic Stability and Reaction Phenotyping Studies in Preclinical Hepatic Models

In vitro metabolic stability assays are essential early in the drug discovery process to predict the in vivo pharmacokinetic properties of a compound. These assays measure the rate at which a drug candidate is eliminated when incubated with metabolically active systems like liver microsomes or hepatocytes. The results are often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint).

Reaction phenotyping studies are then conducted to identify the specific enzymes responsible for the metabolism of the drug candidate. This is typically achieved through two main approaches: using a panel of recombinant human CYP enzymes or by using chemical inhibitors selective for specific CYP isozymes in incubations with human liver microsomes. The FDA recommends evaluating the major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A. Understanding which enzymes metabolize this compound is critical for predicting its potential for drug-drug interactions.

Table 3: Common In Vitro Systems for Metabolic Studies

| In Vitro System | Description | Primary Use |

| Liver Microsomes | Subcellular fraction containing Phase I enzymes (CYPs, FMOs). | Metabolic stability screening, reaction phenotyping for Phase I metabolism. |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes. | Comprehensive metabolic stability, metabolite profiling for both phases. |

| Recombinant CYP Enzymes | Individual CYP enzymes expressed in a cellular system. | Definitive identification of specific CYP isoforms involved in metabolism. |

Analytical Methodologies for the Detection and Quantification of 6,8 Dimethoxy Moxifloxacin Hydrochloride in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of Moxifloxacin (B1663623) and its impurities, including 6,8-Dimethoxy Moxifloxacin Hydrochloride. nih.gov The development of a robust, stability-indicating HPLC method is crucial for resolving the main component from process-related impurities and degradation products. nih.govresearchgate.net

The optimization of chromatographic parameters is a critical step in developing an effective HPLC method. The goal is to achieve adequate resolution between Moxifloxacin, this compound, and other related substances.

Column Chemistry: Reversed-phase (RP) columns, particularly C18 and C8, are most commonly utilized for the analysis of Moxifloxacin and its impurities. nih.govscielo.brijrpc.com Studies have shown successful separation using columns like the Agilent C18 (150 × 4.6 mm, 5 μm), Waters C18 XTerra, and Phenomenex ODS C18 (250x 4.6mm, 5µ). nih.govijrpc.comresearchgate.net The choice of a shielded hydrophobic phase column has also been reported for direct analysis in plasma. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijrpc.comresearchgate.net The ratio of these components is adjusted to control the retention and separation of analytes. For instance, a mobile phase of 0.01 M potassium dihydrogen orthophosphate buffer and methanol in a 70:30 ratio has been used effectively. nih.gov Another method employed a mixture of (water + 2% triethylamine):acetonitrile in a 90:10 (v/v) ratio. researchgate.net The use of hydrophilic interaction liquid chromatography (HILIC) has also been explored, using a mobile phase of acetonitrile and 0.1% triethylamine (B128534) buffer (90:10, v/v). nih.gov

pH: The pH of the aqueous phase of the mobile phase significantly influences the retention and peak shape of ionizable compounds like Moxifloxacin and its impurities. Optimization studies have identified that a pH around 6.0 can provide optimal separation for critical impurity pairs. researchgate.net Other methods have utilized acidic pH, such as 3.0 or 4.4, to achieve desired chromatographic performance. researchgate.netscielo.brnih.gov

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Maintaining a constant temperature, for example at 30°C or 45°C, ensures reproducible retention times. nih.govresearchgate.net

The following interactive table summarizes optimized parameters from various research findings for the HPLC analysis of Moxifloxacin and its related substances.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Column | Agilent C18 (150 x 4.6 mm, 5 µm) nih.gov | Waters C18 XTerra researchgate.net | Phenomenex ODS C18 (250x 4.6mm, 5µ) ijrpc.com | BDS Hypersil C8 (250 X 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | 0.01M KH₂PO₄ : Methanol (70:30) nih.gov | (Water + 2% TEA) : ACN (90:10 v/v) researchgate.net | 20mM Ammonium Formate : ACN (70:30) ijrpc.com | 18mM Phosphate (B84403) Buffer (w/ 0.1% TEA) : Methanol (38:62 v/v) nih.gov |

| pH | Not specified | 6.0 researchgate.net | 4.0 ijrpc.com | 2.8 nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 1.5 mL/min researchgate.net | 1.0 mL/min ijrpc.com | 1.5 mL/min nih.gov |

| Temperature | 30°C nih.gov | 45°C researchgate.net | 30°C ijrpc.com | Not specified |

| Detection | UV at 230 nm nih.gov | UV at 290 nm researchgate.net | UV at 295 nm ijrpc.com | DAD at 254 nm nih.gov |

ACN: Acetonitrile, TEA: Triethylamine, KH₂PO₄: Potassium Dihydrogen Orthophosphate

UV-Spectrophotometry: UV detection is the most common method used for the quantification of Moxifloxacin and its impurities in HPLC analysis due to its simplicity and robustness. researchgate.netjocpr.com The quinolone structure possesses a strong chromophore, allowing for sensitive detection. Detection wavelengths are typically set near the maximum absorbance of the analytes, commonly reported around 290-296 nm. ijrpc.comresearchgate.net Photodiode Array (PDA) detectors are also employed to provide spectral information, which aids in peak identification and purity assessment. nih.govscielo.br

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. It is particularly valuable for the identification and structural elucidation of unknown impurities and degradation products. nih.gov While UV detection is sufficient for routine quantification, MS is indispensable for impurity profiling and confirming the identity of substances like this compound.

Fluorescence Detection: For enhanced sensitivity, especially in biological matrices, fluorescence detection can be used. Moxifloxacin exhibits native fluorescence, which can be exploited for its determination with high sensitivity using an excitation wavelength of around 290 nm and an emission wavelength of 500 nm. nih.gov

Spectrophotometric Methods for Quantitative Analysis of Related Substances

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for the quantitative analysis of Moxifloxacin and its related substances, provided there is no significant spectral overlap from excipients or other impurities. derpharmachemica.comnih.gov

Several spectrophotometric methods have been developed:

Zero-Order Spectrophotometry: This is the most straightforward method, involving the measurement of absorbance at the wavelength of maximum absorption (λmax). For Moxifloxacin, the λmax is reported at approximately 288-294 nm in various solvents like water, 0.1N HCl, and phosphate buffer. derpharmachemica.comscholarsresearchlibrary.comscispace.com The method demonstrates linearity in concentration ranges such as 1-20 µg/mL. derpharmachemica.com

Derivative Spectrophotometry: First-order derivative spectrophotometry can be used to resolve the main drug spectrum from that of interfering substances. derpharmachemica.com By measuring the amplitude of troughs and crests in the derivative spectrum, quantification can be achieved with enhanced specificity. derpharmachemica.com

Area Under Curve (AUC) Technique: This method involves calculating the area under the curve between two selected wavelengths in the zero-order or derivative spectrum. scholarsresearchlibrary.com It has been shown to be a valid method for Moxifloxacin analysis, with linearity observed in ranges like 2-12 µg/mL. scholarsresearchlibrary.com

Complexation-Based Methods: Some methods rely on the formation of a colored complex. One such technique involves the reduction of Fe(III) to Fe(II) by the drug, followed by complexation with reagents like 2,2'-bipyridyl, with the resulting colored complex measured spectrophotometrically. nih.gov Another approach is the formation of an ion-pair associate with bismuth (III) tetraiodide, which can be dissolved and quantified at 462 nm. nih.gov

The following table provides an overview of various spectrophotometric methods.

| Method Type | Solvent/Reagent | Wavelength(s) (nm) | Linearity Range (µg/mL) | Reference |

| Zero-Order | 0.1N HCl | 293 | 1-20 | derpharmachemica.com |

| Zero-Order | Double R.O. Water | 288.2 | 2-12 | scholarsresearchlibrary.com |

| First-Order Derivative | 0.1N HCl | 282 (trough), 302 (crest) | 1-20 | derpharmachemica.com |

| Area Under Curve (AUC) | Double R.O. Water | 279.0 - 296.4 | 2-12 | scholarsresearchlibrary.com |

| Ion-Pair Association | Bismuth (III) tetraiodide / Acetone | 462 | 16-96 | nih.gov |

Capillary Electrophoresis (CE) Applications for Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a powerful tool for assessing the enantiomeric purity of chiral drugs like Moxifloxacin. nih.gov Since Moxifloxacin has two chiral centers, four different isomers are possible. CE methods have been developed to separate the active S,S-isomer from its potential chiral impurities and degradation products: the R,R-enantiomer, the R,S-diastereomer, and the S,R-diastereomer. nih.gov

A validated CE method for this purpose involved the following conditions: nih.govresearchgate.net

Capillary: A fused-silica capillary (e.g., 50 µm i.d. x 40 cm).

Background Electrolyte (BGE): A buffer such as 12.5 mM TEA phosphate buffer at pH 2.5, containing a chiral selector.

Chiral Selector: Highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD) at a concentration of 5% is used to enable the separation of the stereoisomers.

Organic Modifier: A small percentage of an organic solvent like acetonitrile (e.g., 6%) is often added to the BGE to improve separation efficiency.

Voltage and Temperature: The separation is typically carried out at a controlled temperature (e.g., 20°C) with an applied voltage of around -13 kV.

Detection: UV detection at a wavelength of 295 nm is used for quantification. nih.gov

This method was validated for specificity, linearity, accuracy, and precision, proving its suitability for determining the enantiomeric purity of Moxifloxacin drug substance. nih.gov

Mass Spectrometry (MS) Based Approaches for Impurity Profiling and Structural Confirmation

Mass Spectrometry (MS), especially when coupled with a separation technique like HPLC (LC-MS), is an indispensable tool for the definitive identification and structural characterization of impurities. nih.gov For compounds like this compound, MS provides the exact mass and fragmentation patterns necessary for unambiguous structural confirmation.

In the context of impurity profiling of Moxifloxacin, MS has been used alongside Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize prominent synthesis-related impurities. nih.gov The process involves isolating the impurities from enriched mother liquors, often using preparative HPLC, and then subjecting them to detailed spectral analysis. The mass spectral data provides the molecular weight and elemental composition, which are crucial first steps in the elucidation of the impurity's structure. nih.gov This approach is vital for identifying previously unknown impurities and for confirming the structure of known related substances like this compound. nih.gov

Stability-Indicating Methods for Monitoring Degradation Products of this compound

Stability-indicating analytical methods are designed to quantify a drug substance in the presence of its degradation products, which is a key requirement for stability studies. ijrpc.com For this compound, as a related substance to Moxifloxacin, the stability profile is of significant interest. Stability-indicating HPLC methods developed for Moxifloxacin are directly applicable. researchgate.netjocpr.com

These methods are validated through forced degradation studies, where the drug substance is exposed to a variety of stress conditions as mandated by ICH guidelines. researchgate.netijrpc.com The goal is to demonstrate that the analytical method can effectively separate the intact molecule from any degradation products that may form.

Common stress conditions include:

Acid Hydrolysis: Treatment with acids like 0.1N HCl. researchgate.net

Base Hydrolysis: Exposure to bases such as 1N NaOH. researchgate.net

Oxidative Degradation: Use of oxidizing agents like 3% hydrogen peroxide. researchgate.net

Thermal Degradation: Exposing the solid drug to dry heat. ijrpc.com

Photolytic Degradation: Exposure to UV or fluorescent light. ijrpc.com

Studies on Moxifloxacin have shown it to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netijrpc.com A validated stability-indicating HPLC method must be able to resolve the peaks of the parent drug and this compound from all potential degradation products, ensuring the method is specific and suitable for stability testing. scielo.brresearchgate.netjocpr.com

The table below shows results from a forced degradation study on Moxifloxacin, indicating the method's ability to track degradation.

| Stress Condition | Duration | Degradation (%) | Reference |

| Neutral (Reflux) | 6 hrs | 15.7% | ijrpc.com |

| Acidic (0.1N HCl) | 6 hrs | 18.9% | ijrpc.com |

| Basic (1N NaOH) | 6 hrs | 22.32% | ijrpc.com |

| Oxidative (3% H₂O₂) | 24 hrs | Not specified | researchgate.net |

| Photolytic (Daylight) | 30 days | Not specified | researchgate.net |

Sample Preparation and Extraction Techniques for Complex Biological and Chemical Matrices in Research

The accurate quantification of this compound, a known impurity and metabolite of Moxifloxacin, in complex biological and chemical matrices is critically dependent on the efficacy of sample preparation and extraction techniques. These preliminary steps are essential to remove interfering endogenous substances, concentrate the analyte of interest, and ensure the compatibility of the sample with the subsequent analytical instrumentation, thereby enhancing the sensitivity, specificity, and reliability of the analytical method.

In the context of research matrices such as plasma, urine, and tissue homogenates, the low concentrations of this compound necessitate robust and efficient extraction procedures. While specific literature detailing extraction protocols exclusively for this compound from biological matrices is limited, the methodologies employed for its parent compound, Moxifloxacin, provide a strong foundation and are considered applicable. The primary techniques utilized include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a widely adopted method for the rapid removal of proteins from biological samples, particularly plasma and serum, due to its simplicity and speed. nih.gov This technique involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the analytical system or further processed.

For the analysis of Moxifloxacin and its related compounds in plasma, protein precipitation is a common first step. nih.govresearchgate.net Methanol and acetonitrile are the most frequently used organic solvents for this purpose. nih.govresearchgate.net The choice of precipitating agent can influence the recovery of the analyte and the cleanliness of the final extract. One study on the simultaneous determination of Moxifloxacin and other antibiotics in human plasma utilized a precipitation reagent composed of 20% trichloroacetic acid in a methanol-acetonitrile mixture (20:80, v/v) to effectively remove proteins. rug.nl Another approach involved a simple one-step protein precipitation with methanol for the analysis of a Moxifloxacin metabolite in rat plasma. nih.gov

Table 1: Representative Protein Precipitation Protocols for Moxifloxacin in Plasma

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Precipitating Agent | Acetonitrile | Methanol | 20% TCA in Methanol/Acetonitrile (20:80, v/v) |

| Sample to Solvent Ratio | Not Specified | 1:2 (v/v) | 1:4 (v/v) |

| Procedure | Vortexing and centrifugation for five minutes. researchgate.net | One-step addition, vortexing, and centrifugation. nih.gov | Addition of reagent, vortexing for 3 min, and centrifugation at 11,000 x g for 10 min at 4°C. rug.nl |

| Reported Recovery for Moxifloxacin | Not Specified | Not Specified for parent compound, but method validated for metabolite. nih.gov | 91.4% - 109.7% (compensated by internal standard). nih.gov |

| Reference | researchgate.net | nih.gov | rug.nlnih.gov |

It is important to note that while PPT is straightforward, it may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in sensitive detection methods like mass spectrometry.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a non-ionized form, thereby maximizing its partitioning into the organic solvent.

For the extraction of fluoroquinolones, including Moxifloxacin, from biological fluids, LLE is a viable option. nih.govresearchgate.net A study detailing the simultaneous determination of Moxifloxacin and Metronidazole in saliva and plasma employed ethyl ether as the extraction solvent. researchgate.net In another comprehensive study on Moxifloxacin metabolites, a multi-step approach involving protein precipitation followed by LLE and then SPE was utilized to obtain a clean sample for LC-MS/MS analysis. nih.gov

| Reference | researchgate.net |

LLE can provide cleaner extracts than PPT but is more labor-intensive and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly efficient and selective sample preparation technique that has become the method of choice for many bioanalytical applications. It involves passing the liquid sample through a solid sorbent material, which retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For the analysis of Moxifloxacin and other fluoroquinolones in biological and environmental water samples, various SPE sorbents have been utilized. nih.govnih.govnih.gov A validated method for determining Moxifloxacin in human plasma used Oasis® HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges. nih.gov This type of sorbent is effective for a wide range of acidic, neutral, and basic compounds. The general steps in an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Table 3: Example of a Solid-Phase Extraction Protocol for Moxifloxacin in Plasma

| Parameter | Method 1 |

|---|---|

| Biological Matrix | Human Plasma |

| SPE Sorbent | Oasis® HLB |

| Procedure | The specific steps of conditioning, loading, washing, and elution were optimized for the extraction of Moxifloxacin and its internal standard, lomefloxacin. |

| Reported Recovery for Moxifloxacin | Not explicitly quantified in the abstract, but the method was fully validated with a limit of detection of 50 pg/ml, indicating efficient extraction. nih.gov |

| Reference | nih.gov |

A study investigating Moxifloxacin metabolites in rat biological samples also incorporated an SPE step following initial protein precipitation and LLE, highlighting the utility of combining techniques to achieve the desired sample purity. nih.gov

While specific extraction recovery data for this compound from complex biological matrices is not extensively reported in the reviewed literature, the methods validated for the parent compound, Moxifloxacin, serve as a strong and scientifically sound starting point for its extraction and analysis. The selection of the most appropriate technique will depend on the specific research requirements, including the nature of the biological matrix, the required limit of detection, and the available analytical instrumentation.

Comparative Analysis of 6,8 Dimethoxy Moxifloxacin Hydrochloride with Moxifloxacin and Other Fluoroquinolone Analogues

Comparative In Vitro Antimicrobial Potency and Spectrum

There is no publicly available data from dedicated studies on the in vitro antimicrobial potency and spectrum of 6,8-Dimethoxy Moxifloxacin (B1663623) Hydrochloride. While the C8-methoxy group in Moxifloxacin is known to enhance its activity against Gram-positive bacteria, the specific impact of an additional methoxy (B1213986) group at the C6 position has not been detailed in the scientific literature. Therefore, a direct comparison of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains with Moxifloxacin or other fluoroquinolones cannot be constructed.

Differential Effects on Bacterial Topoisomerases and DNA Cleavage

Specific studies examining the differential effects of 6,8-Dimethoxy Moxifloxacin Hydrochloride on bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are not available. The mechanism of action for fluoroquinolones involves the inhibition of these enzymes, leading to a disruption of DNA replication and repair, ultimately causing bacterial cell death. While it can be inferred that this compound would share this general mechanism, the specific affinity for and inhibition of these enzymes compared to Moxifloxacin have not been experimentally determined and reported.

Comparison of Resistance Selection Profiles in Bacterial Models

There are no published studies that compare the resistance selection profiles of this compound with Moxifloxacin or other fluoroquinolones in bacterial models. Research on Moxifloxacin has indicated that its C8-methoxy group contributes to a lower propensity for the development of resistance. However, without specific experimental data, it is not possible to determine if the presence of a second methoxy group at the C6 position would further alter this characteristic.

Structural and Electronic Property Comparisons of Quinolone Scaffold Modifications

A detailed comparative analysis of the structural and electronic properties resulting from the 6,8-dimethoxy substitution on the quinolone scaffold is not available in the literature. Such an analysis would typically involve computational modeling and experimental spectroscopic data to understand how these modifications influence the molecule's conformation, electronic distribution, and potential interactions with its bacterial targets. While general principles of medicinal chemistry suggest that the addition of two electron-donating methoxy groups would impact the electronic nature of the aromatic ring system, specific comparative data for this analogue is absent.

Future Research Trajectories and Scientific Significance of 6,8 Dimethoxy Moxifloxacin Hydrochloride

Elucidation of Novel Biological Targets Beyond DNA Gyrase and Topoisomerase IV in Preclinical Contexts

The primary mechanism of action for fluoroquinolones, including moxifloxacin (B1663623), is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. pharmaffiliates.comnih.gov However, the structural modifications in 6,8-Dimethoxy Moxifloxacin Hydrochloride, particularly the substitution of the C-6 fluorine with a methoxy (B1213986) group, could potentially alter its target specificity or introduce novel biological activities. Research has indicated that substituents at the C-8 position of fluoroquinolones, such as the methoxy group, can enhance activity against resistant mutants. nih.govoup.com This suggests that such modifications may influence the interaction with the primary targets or even engage secondary targets.

Future preclinical research could investigate whether this compound exhibits inhibitory activity against other bacterial enzymes or cellular processes. For instance, studies could explore its potential to interfere with bacterial cell division proteins, efflux pump mechanisms, or metabolic pathways. The C-8 methoxy group in moxifloxacin has been shown to lower the propensity for resistance development in Staphylococcus aureus. nih.govoup.com Investigating whether the 6,8-dimethoxy structure enhances this effect or confers activity against bacterial strains with target-site mutations will be a critical area of study.

Potential Preclinical Research Areas:

Screening against a panel of bacterial enzymes beyond DNA gyrase and topoisomerase IV.

Evaluation of its activity against fluoroquinolone-resistant bacterial strains with known mutations in gyrA and parC genes.

Transcriptomic and proteomic studies of bacteria treated with this compound to identify differentially expressed genes and proteins, pointing towards novel targets.

Exploration of Synergistic Effects with Other Antimicrobial Agents in In Vitro and Preclinical Models

The combination of antibiotics is a crucial strategy to combat multidrug-resistant bacteria. semanticscholar.org While studies have explored the synergistic effects of major fluoroquinolones like ciprofloxacin (B1669076) with other antibiotics, there is a lack of data specifically for this compound. nih.govmdpi.com The unique structure of this compound may lead to different interaction profiles with other antimicrobial agents.

Future in vitro and preclinical studies should assess the potential for synergistic, additive, or antagonistic interactions between this compound and other classes of antibiotics, such as β-lactams, aminoglycosides, and macrolides. Such studies would typically involve checkerboard assays to determine the fractional inhibitory concentration (FIC) index for various antibiotic combinations against a panel of clinically relevant bacteria. A synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects, could lower the required therapeutic doses, potentially reducing toxicity and slowing the emergence of resistance. semanticscholar.org

Table 1: Investigational Framework for Synergistic Effects

| Antimicrobial Class | Representative Agents | Target Pathogens | Assessment Method | Potential Outcome |

| β-Lactams | Meropenem, Ceftazidime | Pseudomonas aeruginosa, Escherichia coli | Checkerboard Assay, Time-Kill Curves | Enhanced activity against resistant Gram-negative bacteria. |

| Aminoglycosides | Amikacin, Tobramycin | Staphylococcus aureus (MRSA), P. aeruginosa | FIC Index Calculation, In Vivo Infection Models | Increased bactericidal activity and prevention of resistance. |

| Macrolides | Azithromycin, Clarithromycin | Streptococcus pneumoniae, Atypical pathogens | In Vitro Susceptibility Testing | Broadened spectrum of activity. |

| Glycopeptides | Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Time-Kill Assays | Potential for combination therapy against difficult-to-treat infections. |

Development of this compound as a Chemical Probe for Studying Bacterial Physiology

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given its defined structure as a variation of a well-characterized antibiotic, this compound could potentially be developed into a chemical probe. Its altered substitution at the C-6 and C-8 positions might result in a more selective interaction with one of the two primary fluoroquinolone targets (DNA gyrase or topoisomerase IV) or even a novel off-target protein.

To be utilized as a chemical probe, the compound would need to be thoroughly characterized in terms of its selectivity, potency, and mechanism of action. If it is found to have a highly specific interaction, it could be used to:

Investigate the specific roles of DNA gyrase and topoisomerase IV in different bacterial species and under various physiological conditions.

Study the structural and functional consequences of specific mutations in these target enzymes.

Identify and validate new antibacterial targets by observing the downstream effects of its specific inhibitory action.

The development of a tagged version of this compound (e.g., with a fluorescent dye or biotin) could further enable its use in pull-down assays to identify its binding partners within the bacterial cell.

Advanced Computational Modeling and Cheminformatics for Predictive Research on Fluoroquinolone Derivatives

Computational modeling and cheminformatics are powerful tools in drug discovery for predicting the activity and properties of new chemical entities. frontiersin.org The known structure of this compound, along with data on its parent compound moxifloxacin and other fluoroquinolones, can be used to build and refine predictive models.

Key computational approaches could include:

Quantitative Structure-Activity Relationship (QSAR): By comparing the structures and biological activities of a series of fluoroquinolone derivatives, including this compound, QSAR models can be developed to predict the antibacterial potency of novel, unsynthesized compounds. researchgate.net

Molecular Docking: Docking studies can simulate the binding of this compound to the active sites of DNA gyrase and topoisomerase IV. nih.gov Comparing its predicted binding affinity and conformation to that of moxifloxacin could provide insights into how the 6,8-dimethoxy substitution affects target interaction and potentially explain differences in activity or resistance profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein over time, offering a more detailed understanding of the stability of the drug-target complex.

These computational studies can help to prioritize the synthesis of new fluoroquinolone derivatives with potentially improved properties, such as enhanced activity against resistant strains or a better safety profile.

Contribution of this compound Research to Understanding Fluoroquinolone Drug Design Limitations

Studying impurities and related compounds like this compound can provide valuable insights into the limitations of a drug class. The structural differences between this compound and moxifloxacin highlight key structure-activity relationships. For example, the fluorine atom at the C-6 position is generally considered crucial for the broad-spectrum activity of fluoroquinolones. nih.gov Investigating the biological activity of this compound, where this fluorine is replaced by a methoxy group, can help to quantify the importance of the C-6 fluorine for antibacterial potency and spectrum.

Furthermore, the presence of a methoxy group at C-8 in moxifloxacin is known to enhance its activity against Gram-positive bacteria and reduce the selection of resistant mutants. oup.comnih.govoup.com By studying a compound with methoxy groups at both C-6 and C-8, researchers can explore the combined effects of these substitutions and potentially identify limitations or new opportunities in fluoroquinolone design. This research could help to define the structural boundaries for maintaining potent antibacterial activity while potentially improving other properties.

Role in Pharmaceutical Impurity Reference Standard Research and Quality Control for Related Compounds

The most established and current role of this compound is as a pharmaceutical reference standard. usp.orglgcstandards.comlgcstandards.com It is identified as "Moxifloxacin Impurity B" in pharmacopeial contexts. lgcstandards.comwho.int The synthesis and characterization of such impurities are critical for the quality control of the final moxifloxacin drug product. nih.govgoogle.com

As a certified reference material, it is used to:

Develop and validate analytical methods: High-performance liquid chromatography (HPLC) methods for the analysis of moxifloxacin must be able to detect and quantify any impurities, including this compound. researchgate.netnih.gov The pure reference standard is essential for calibrating instruments and ensuring the accuracy of these methods.

Set acceptance criteria for impurities: Regulatory agencies require strict limits on the levels of impurities in pharmaceutical products. The availability of well-characterized impurity standards allows for the establishment of these limits based on toxicological and pharmacological data.

Monitor the stability of drug substances and products: The formation of impurities can be an indicator of drug degradation. Reference standards are used to monitor the stability of moxifloxacin under various storage conditions.

The ongoing research into the synthesis, isolation, and characterization of this compound and other related compounds is vital for ensuring the quality, safety, and efficacy of moxifloxacin-containing medicines. nih.govgoogle.com

Q & A

Q. What analytical techniques are used to confirm the structural integrity of 6,8-Dimethoxy Moxifloxacin Hydrochloride?